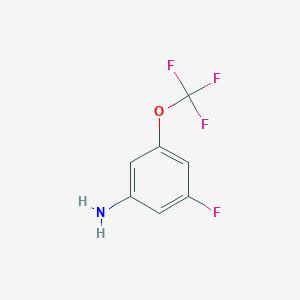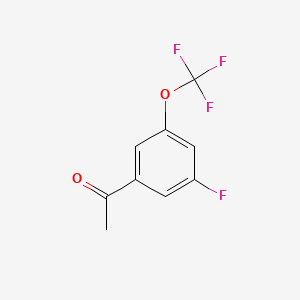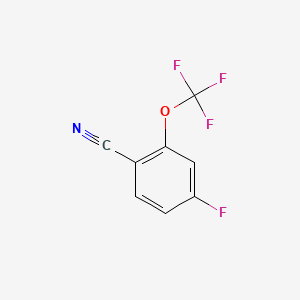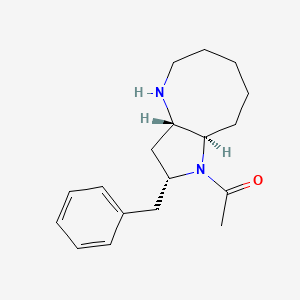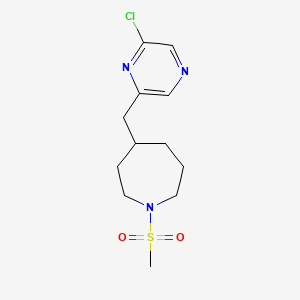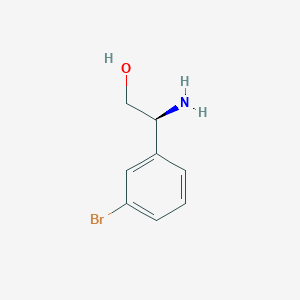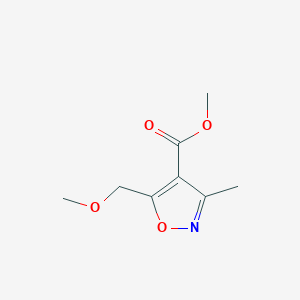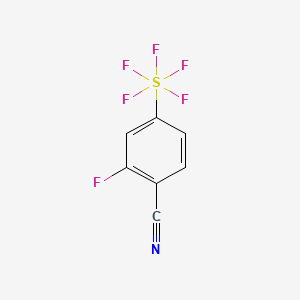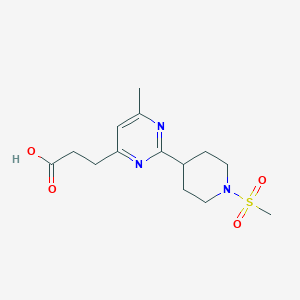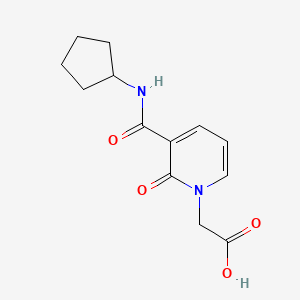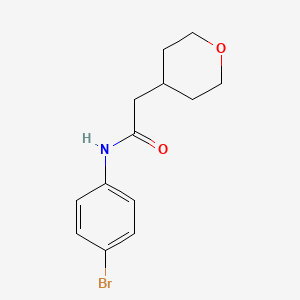
N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide
Overview
Description
N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide, also known as BTPA, is a synthetic compound that has been widely studied for its potential applications in the field of biochemistry and physiology. BTPA has been found to possess a variety of biochemical and physiological effects, as well as a range of advantages and limitations when used in laboratory experiments.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
N-(4-bromophenyl)-2-(tetrahydro-2H-pyran-4-yl)acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is an essential property for potential biomedical applications, such as in treating oxidative stress-related diseases (Chkirate et al., 2019).
Synthesis of Novel Compounds
The compound has also been used in the synthesis of novel derivatives, such as in the preparation of 1-{4a,6-dimethyl-4a,9a-dihydropyrano-[3,4-b]indol-9(1H)-yl}ethanone. Such synthetic pathways are valuable for creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (Skladchikov et al., 2012).
Crystal Structures and Computational Studies
This compound has been involved in the synthesis of new compounds whose crystal structures were determined and analyzed through techniques like X-ray diffraction. These studies are crucial for understanding molecular interactions and designing materials with desired properties (Sebhaoui et al., 2020).
Biomedical Applications
Research has demonstrated the potential of derivatives of this compound in biomedical applications. For instance, compounds synthesized using this chemical have shown promising results in regulating inflammatory diseases, as evidenced by docking studies (Ryzhkova et al., 2020).
Nonlinear Optical Properties
The nonlinear optical properties of crystalline structures containing this compound have been investigated. Such studies are important for the development of photonic devices like optical switches and modulators (Castro et al., 2017).
Antimicrobial Activities
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activities. These findings contribute to the search for new antimicrobial agents, which is crucial given the increasing resistance to existing drugs (Darwish et al., 2014).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-1-3-12(4-2-11)15-13(16)9-10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYOLMYRJCSIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

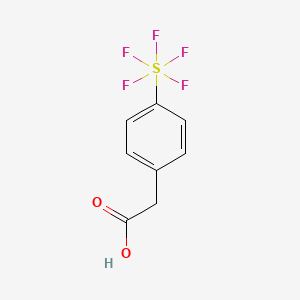
![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)

